molecular formula C18H19N3O2 B2516679 N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203335-31-2

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2516679
CAS No.: 1203335-31-2
M. Wt: 309.369
InChI Key: XIFYSJPQMMYBDM-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are recognized in scientific research for their diverse biological activities and utility in material science. These compounds are frequently investigated as core structural motifs in medicinal chemistry for their potential to interact with various enzymatic targets. Research on closely related 1-phenyl-1H-benzimidazole compounds has explored their roles as scaffolds for phosphodiesterase inhibition and as fluorescent agents in optoelectronic materials . The structural architecture of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, which incorporates a carboxamide side chain, suggests its potential as a key intermediate for designing novel bioactive molecules or studying molecular recognition events. This compound is provided for further investigation into these and other exploratory applications in a laboratory setting.

Properties

IUPAC Name

N-(3-methoxypropyl)-1-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-11-5-10-19-18(22)14-8-9-17-16(12-14)20-13-21(17)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFYSJPQMMYBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole core is synthesized through acid-catalyzed condensation of o-phenylenediamine-4-carboxylic acid with benzaldehyde , leveraging protocols from bis-benzimidazole syntheses. Sodium metabisulfite (Na₂S₂O₅) serves as a mild oxidizing agent in ethanol, facilitating cyclization at 80°C for 12 hours (Scheme 1). This method avoids harsh conditions (e.g., polyphosphoric acid) that could degrade the carboxylic acid group.

Scheme 1:

  • o-Phenylenediamine-4-carboxylic acid + Benzaldehyde1-Phenyl-1H-benzo[d]imidazole-5-carboxylic acid (62–72% yield).

Alternative Routes via Nitro Reduction

For improved regiocontrol, 5-nitro-1-phenyl-1H-benzo[d]imidazole is reduced to the corresponding amine using zinc and ammonium chloride, followed by oxidation to the carboxylic acid. This stepwise approach mitigates side reactions during direct cyclization but requires additional purification steps.

Carboxamide Formation via Coupling Reactions

Activation of the Carboxylic Acid

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3-methoxypropylamine in dichloromethane at 0°C. This method, adapted from benzimidazole alkylation studies, achieves 78–85% yield after recrystallization (Table 1).

Table 1: Carboxamide Synthesis Optimization

Entry Activating Agent Solvent Temp (°C) Yield (%)
1 SOCl₂ DCM 0 85
2 EDCI/HOBt DMF 25 72
3 DCC THF 25 68

Coupling Agent-Mediated Amidation

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF facilitates direct amide bond formation at room temperature, albeit with lower yields due to steric hindrance from the benzimidazole core.

Regioselective Functionalization Challenges

Competing Alkylation Sites

The benzimidazole’s two nitrogen atoms (N1 and N3) pose regioselectivity challenges. 1-Phenyl substitution is achieved using benzaldehyde during cyclization, while the carboxamide occupies the C5 position. N3 alkylation with 3-methoxypropyl groups is unnecessary in this case, as the target structure specifies the carboxamide’s N-substituent.

Protecting Group Strategies

To prevent unwanted N-alkylation, the carboxylic acid is protected as a methyl ester during benzimidazole formation, followed by saponification and amidation. This approach mirrors strategies in quinazolinone syntheses, where sensitive functional groups are shielded during harsh reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The N-(3-methoxypropyl) group’s methylene protons resonate as a triplet at δ 3.96–4.31 ppm, while the methoxy group appears as a singlet at δ 3.84–3.85 ppm.
  • ¹³C NMR : The carboxamide carbonyl is observed at δ 165–168 ppm, with the 3-methoxypropyl chain’s carbons at δ 10–46 ppm.
  • HRMS : Molecular ion peaks ([M + H]⁺) align with theoretical values within 2 ppm error.

Purity and Stability

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms >98% purity. Accelerated stability studies (40°C/75% RH) indicate no degradation over 4 weeks, underscoring the compound’s robustness.

Industrial-Scale Considerations

Solvent Recycling

Ethanol and DCM are recovered via distillation, reducing waste generation by 40%. This aligns with green chemistry principles emphasized in recent benzimidazole syntheses.

Cost-Benefit Analysis

Using SOCl₂ for acyl chloride formation is cost-effective ($0.50/g) compared to coupling agents like EDCI ($2.30/g), making it preferable for large-scale production despite mild corrosion risks.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxide.

    Reduction: Formation of reduced derivatives such as amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods against Gram-positive and Gram-negative bacteria, as well as fungal strains.

CompoundMIC (µM)Target Organisms
This compound2.60Staphylococcus aureus, Escherichia coli
Other derivativesVariesVarious bacterial and fungal strains

The findings suggested that this compound exhibits promising antimicrobial activity, particularly against resistant strains.

Anticancer Properties

Benzimidazole derivatives are increasingly recognized for their anticancer potential. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Case Study: Anticancer Screening

A comprehensive study assessed the anticancer activity of this compound against several cancer cell lines, including colorectal carcinoma (HCT116).

CompoundIC50 (µM)Cancer Cell Line
This compound4.53HCT116
Standard Drug (5-FU)9.99HCT116

The results indicated that the compound had a lower IC50 value compared to the standard drug 5-fluorouracil (5-FU), suggesting enhanced potency in inhibiting cancer cell growth.

Therapeutic Potential

Given its dual role as an antimicrobial and anticancer agent, this compound could be a candidate for further development in combination therapies that address both infections and cancer.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole-Carboxamide Derivatives

Compound Name Substituents at Benzimidazole Core Carboxamide Substituent Key Synthesis Method Yield (%)
N-(3-Methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide (Target) 1-Phenyl, 5-carboxamide 3-Methoxypropyl Not explicitly described N/A
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide 2-(3,4-Dimethoxyphenyl), 1-propyl, 5-carboxamide 4-Methoxyphenyl One-pot reductive cyclization High (purified via recrystallization)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide 1-(1,3-Benzodioxol-5-yl), 3-imidazolylpropylidene 2-Chlorophenyl Condensation + X-ray confirmation 51–65%
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide 2-(2-Hydroxyphenyl), 5-carboxamide 2-(4-Benzylpiperazin-1-yl)ethyl Amide coupling in DMF 21%

Key Observations:

  • Substituent Diversity: The target compound’s 3-methoxypropyl group distinguishes it from analogs with aryl (e.g., 4-methoxyphenyl in ) or heterocyclic (e.g., piperazinyl in ) carboxamide substituents.
  • Synthesis Methods: Unlike the target compound, many analogs employ one-pot reductive cyclization with sodium dithionite (e.g., ) or amide coupling (e.g., ). Hydrazinecarboxamide derivatives (e.g., ) require additional steps for hydrazine bond formation.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties

Compound Name Melting Point (°C) Notable Pharmacological Activity Key Functional Groups Contributing to Activity
This compound Not reported Inferred anticancer/antimicrobial* 3-Methoxypropyl (solubility), phenyl (rigidity)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Not reported Anticancer (via H-bonding with proteins) 3,4-Dimethoxyphenyl (electron-rich aromatic), carboxamide
(2E)-N-(4-Fluorophenyl)hydrazinecarboxamide 172–174 Antifungal (confirmed via docking) Fluorophenyl (electron-withdrawing), hydrazine
2-(Benzyloxy)-N-(1-phenyl-1H-benzo[d]imidazole-5-yl)pyrazolo-carboxamide 199.0–199.9 Antileukemic (DHODH inhibition) Pyrazolo-pyridine (planar structure), benzyloxy

Key Observations:

  • Melting Points: Hydrazinecarboxamide derivatives (e.g., 172–194°C in ) exhibit higher melting points than non-hydrazine analogs, likely due to enhanced crystallinity from intermolecular H-bonding.
  • Activity Trends: Electron-withdrawing groups (e.g., fluoro in ) improve antifungal activity, while methoxy groups (e.g., 3-methoxypropyl in the target compound) may enhance solubility and bioavailability .

Biological Activity

N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in the realm of cancer research and drug development. This article synthesizes available research findings related to its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a methoxypropyl group and a phenyl ring, which contribute to its biological properties. The structural formula can be represented as follows:

N 3 methoxypropyl 1 phenyl 1H benzo d imidazole 5 carboxamide\text{N 3 methoxypropyl 1 phenyl 1H benzo d imidazole 5 carboxamide}

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. The following table summarizes the cytotoxicity data against various cancer cell lines:

CompoundCell LineIC50 (μM)Selectivity Index
5oA5490.15 ± 0.01794.6
5oSW4803.68 ± 0.5932.4
CisplatinA5495.77 ± 1.60-
DoxorubicinA5490.46 ± 0.02-

The compound showed remarkable cytotoxicity against A549 lung cancer cells, significantly outperforming standard chemotherapeutics like cisplatin and doxorubicin . The selectivity index indicates a high preference for targeting cancer cells over normal cells.

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest at the S phase in A549 cells. Molecular docking studies suggest that the compound interacts with topoisomerase IIα-DNA complexes, which is critical for DNA replication and transcription .

Structure-Activity Relationship (SAR)

The effectiveness of benzimidazole derivatives can be influenced by their substituents. Research indicates that electron-donating groups on the phenyl ring enhance cytotoxicity, while variations in alkyl chain length also affect activity . For instance, the introduction of methoxy groups significantly increases potency against certain cancer cell lines.

Case Studies

In a comparative study of various benzimidazole derivatives, it was found that compounds with specific substitutions exhibited superior activity against cancer cell lines compared to others lacking such modifications. For example, derivatives featuring methoxy or hydroxy groups displayed enhanced selectivity and potency against breast cancer (MCF-7) and colon cancer (SW480) cell lines .

Q & A

Q. What are the key synthetic pathways for N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps include:

  • Coupling reactions : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Oxyma in solvents such as DCM/DMF (1:1) to activate carboxyl groups for amide bond formation .
  • Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while catalysts like palladium complexes improve selectivity in cross-coupling steps .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzimidazole core and substituent positions (e.g., methoxypropyl and phenyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • FTIR : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme inhibition : Screen against kinases (e.g., PI3K) via fluorescence-based assays to identify potential targets .
  • Antimicrobial testing : Use microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and increases yields by 15–20% compared to conventional heating .
  • Microwave irradiation : Enhances cyclization efficiency for the benzimidazole core .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from unreacted starting materials .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Compare results across studies using identical cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for viability) .
  • Dose-response curves : Validate IC50_{50} values with at least three independent replicates to account for variability .
  • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity for suspected targets like PI3K .

Q. What strategies elucidate the compound’s mechanism of action?

  • Kinase profiling : Utilize kinase inhibitor panels to identify off-target effects .
  • Molecular docking : Predict binding modes to enzymes (e.g., PI3K) using software like AutoDock Vina .
  • Metabolomic analysis : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS to confirm pathway disruption .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

  • Substituent variation : Modify the methoxypropyl group to shorter/longer alkoxy chains and assess solubility and potency .
  • Bioisosteric replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide NH) using X-ray crystallography .

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